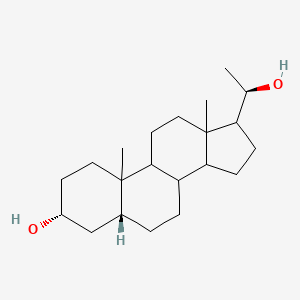

3alpha,20alpha-Dihydroxy-5beta-pregnane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

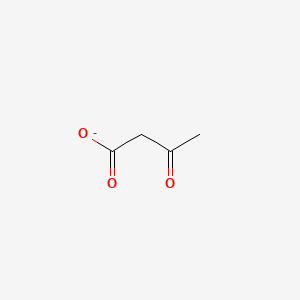

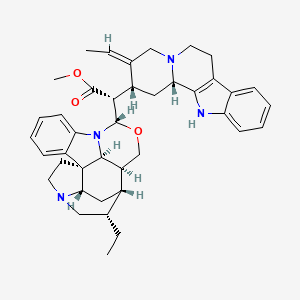

An inactive metabolite of PROGESTERONE by reduction at C5, C3, and C20 position. Pregnanediol has two hydroxyl groups, at 3-alpha and 20-alpha. It is detectable in URINE after OVULATION and is found in great quantities in the pregnancy urine.

Applications De Recherche Scientifique

Neuroactive Steroid Modulation

3alpha,20alpha-Dihydroxy-5beta-pregnane exhibits partial agonism at the gamma-aminobutyric acid (GABA) receptor neurosteroid site. It has been found to modulate GABA-evoked Cl- currents with low efficacy and can antagonize the actions of other neuroactive steroids on the GABA type A receptor complex, suggesting its potential role as a partial agonist neurosteroid (Xue et al., 1997).

Pregnancy and Gestation

The compound has been detected in the urine of pregnant women, particularly in the third trimester. Its presence and concentration during pregnancy suggest a potential role in fetal-placental unit functions (Bégué et al., 1978).

Metabolism in Hypertension

The metabolism of neuroactive pregnanolone isomers, including 3alpha,20alpha-Dihydroxy-5beta-pregnane, during pregnancy has been studied, indicating changing ratios between these isomers throughout pregnancy. This could have implications for the role of these steroids in the timing of parturition (Pařízek et al., 2005).

Aggressive Behavior Suppression

Studies have investigated analogs of allopregnanolone (related to 3alpha,20alpha-Dihydroxy-5beta-pregnane) for their ability to suppress aggressive behavior in animal models. This research suggests potential applications in behavioral modulation (Slavı́ková et al., 2001).

Steroid Synthesis and Characterization

Various studies have focused on the synthesis and characterization of compounds including 3alpha,20alpha-Dihydroxy-5beta-pregnane. These efforts are important for understanding the structure and function of these compounds in various biological contexts, such as in neonatal urine and adrenals (Derks & Drayer, 1978), (Mazurkiewicz, 2003).

Hormone Metabolism in Fish

Research on the metabolism of hormones in fish spermatozoa, including the synthesis of various pregnanes, provides insights into the hormonal regulation of reproduction in aquatic species (Lee et al., 1998).

Congenital Adrenal Hyperplasia Diagnosis

The compound's presence in urine has been used as an indicator in the diagnosis of congenital adrenal hyperplasia, a condition involving enzyme deficiency leading to altered steroid hormone production (Steen et al., 1980).

Propriétés

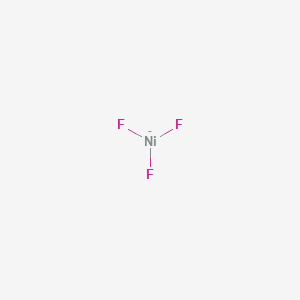

Formule moléculaire |

C21H36O2 |

|---|---|

Poids moléculaire |

320.5 g/mol |

Nom IUPAC |

(3R,5R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16?,17?,18?,19?,20?,21?/m1/s1 |

Clé InChI |

YWYQTGBBEZQBGO-IXHODDJLSA-N |

SMILES isomérique |

C[C@H](C1CCC2C1(CCC3C2CC[C@H]4C3(CC[C@H](C4)O)C)C)O |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

SMILES canonique |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Synonymes |

Pregnanediol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)

![2-amino-4-[4-[C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1235767.png)